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Compound of Interest

Compound Name:
[3-(2-

Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Spectral data for the specific compound [3-(2-Pyrimidinyloxy)phenyl]methanol is
not publicly available. The following guide utilizes representative data from structurally similar

compounds, namely 3-phenoxybenzyl alcohol and general knowledge of pyrimidine moieties,

to predict and illustrate the expected spectral characteristics. This information is intended for

educational and illustrative purposes.

Introduction
[3-(2-Pyrimidinyloxy)phenyl]methanol is a molecule of interest in medicinal chemistry and

materials science. Its structural features, combining a substituted benzyl alcohol with a

pyrimidine ring via an ether linkage, suggest potential applications where molecular recognition

and hydrogen bonding capabilities are crucial. A thorough spectral characterization is

fundamental to confirm its identity, purity, and structural integrity. This guide provides an in-

depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound, along with the detailed experimental protocols for

acquiring such data.

Predicted Spectral Data
Due to the absence of published experimental data for [3-(2-
Pyrimidinyloxy)phenyl]methanol, the following tables present predicted and representative
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spectral data based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would provide information on the

number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for [3-(2-Pyrimidinyloxy)phenyl]methanol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.6 Doublet 2H
Protons on C4 and C6

of the pyrimidine ring

~7.4 - 7.2 Multiplet 1H
Proton on C5 of the

pyrimidine ring

~7.3 Triplet 1H Phenyl ring proton

~7.1 - 6.9 Multiplet 3H Phenyl ring protons

~4.6 Singlet 2H
-CH₂-OH (Benzylic

protons)

~2.5 Singlet (broad) 1H -OH (Alcohol proton)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically distinct

carbon atoms.

Table 2: Predicted ¹³C NMR Data for [3-(2-Pyrimidinyloxy)phenyl]methanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1303014?utm_src=pdf-body
https://www.benchchem.com/product/b1303014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~165 C2 of pyrimidine (attached to oxygen)

~158 C4 and C6 of pyrimidine

~157 Phenyl C-O

~142 Phenyl C-CH₂OH

~130 Phenyl CH

~122 Phenyl CH

~119 Phenyl CH

~117 Phenyl CH

~110 C5 of pyrimidine

~64 -CH₂-OH (Benzylic carbon)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for [3-(2-Pyrimidinyloxy)phenyl]methanol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1600 - 1450 Medium-Strong
C=C and C=N stretch

(aromatic and pyrimidine rings)

1250 - 1200 Strong C-O-C stretch (aryl ether)

1050 - 1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for [3-(2-Pyrimidinyloxy)phenyl]methanol

m/z (mass-to-charge ratio) Relative Intensity Assignment

216 High [M]⁺ (Molecular Ion)

199 Medium [M - OH]⁺

187 Medium [M - CH₂OH]⁺

108 High [C₇H₈O]⁺ (Benzylic fragment)

95 Medium
[C₄H₃N₂O]⁺ (Pyrimidinyloxy

fragment)

79 High
[C₆H₇]⁺ (Phenyl fragment after

rearrangement)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample, [3-(2-
Pyrimidinyloxy)phenyl]methanol, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of -2 to 12 ppm. A

sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise

ratio. A relaxation delay of 1-2 seconds is used between pulses.
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¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0 to 200 ppm.

A larger number of scans (typically 1024 or more) are required due to the lower natural

abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each

carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced

to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid): A drop of the liquid sample is placed between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin film.

Solid (KBr pellet): A few milligrams of the solid sample are ground with anhydrous KBr

powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Ionization:

Electron Impact (EI): The sample is introduced into the ion source, where it is bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Electrospray Ionization (ESI): The sample solution is sprayed through a fine, heated

capillary to which a high voltage is applied, producing charged droplets that yield

protonated molecules [M+H]⁺ or other adducts.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectral data acquisition and

analysis.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of [3-(2-
Pyrimidinyloxy)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303014#spectral-data-for-3-2-pyrimidinyloxy-
phenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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